4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine
Overview
Description
The compound “4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The presence of a methoxyphenyl group suggests that this compound may have unique properties compared to other pyrazoles.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms. Attached to this ring would be a 4-methoxyphenyl group and an amine group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. As a pyrazole derivative with a methoxyphenyl group, it might have unique properties compared to other pyrazoles .Scientific Research Applications
Organic Synthesis and Heterocyclic Chemistry
Compounds related to "4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine" serve as versatile scaffolds in the synthesis of heterocyclic compounds. Their reactivity facilitates the construction of complex molecular architectures, including pyrazolo-imidazoles, thiazoles, and various spirolinked heterocycles. These synthetic pathways are crucial for developing novel organic materials with potential applications in pharmaceuticals, agrochemicals, and dyes. The unique reactivity of these compounds under mild conditions highlights their importance in synthetic organic chemistry (Gomaa & Ali, 2020).
Medicinal Chemistry and Biological Activities
Pyrazole derivatives, including those structurally related to "this compound," are recognized for their wide range of biological activities. They are explored as pharmacophores in the design of drugs with anticancer, analgesic, anti-inflammatory, antimicrobial, and antiviral properties. The pyrazole moiety's incorporation into drug molecules underscores its significance in developing new therapeutic agents with enhanced efficacy and selectivity (Dar & Shamsuzzaman, 2015).
Antifungal Applications
Research on small molecules against specific pathogens, such as Fusarium oxysporum, reveals the potential of pyrazole derivatives in addressing agricultural challenges. Structural activity relationship (SAR) studies help identify compounds with significant antifungal properties, contributing to the development of new agrochemicals for disease management in crops (Kaddouri et al., 2022).
Mechanism of Action
Target of Action
For instance, a compound with a similar structure, DIETHYL 4-METHOXYPHENYL PHOSPHATE, has been reported to target Phosphotriesterase in Agrobacterium tumefaciens .
Mode of Action
Based on the structural similarity to other compounds, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Biochemical Pathways
For instance, a benzimidazole derivative with a 4-methoxyphenyl group was found to suppress oxidative stress and inflammatory markers .
Pharmacokinetics
Similar compounds have been evaluated using structural bioinformatics methods, including density functional theory, molecular docking, molecular dynamic simulation, pharmacokinetic and drug-likeness models . These studies can provide insights into the potential ADME properties of 4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine.
Result of Action
Similar compounds have been reported to produce abuse-related behavioral changes in mice .
Future Directions
Biochemical Analysis
Biochemical Properties
4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with mitochondrial proteins, enhancing O-GlcNAcylation, which contributes to mitochondrial network homeostasis and cellular bioenergetics . This interaction is crucial for maintaining cellular function under stress conditions, such as ischemia.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to improve neuronal tolerance to ischemia by enhancing mitochondrial homeostasis and bioenergy . This compound also inhibits the mitochondrial apoptosis pathway, thereby protecting cells from stress-induced damage.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it enhances O-GlcNAcylation on mitochondrial proteins, which is a nutrient-driven post-translational modification that links metabolism to cellular function . This modification plays a critical role in neuroprotection and cellular survival under stress conditions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are essential factors to consider. Studies have shown that it maintains its neuroprotective effects over extended periods, improving mitochondrial homeostasis and bioenergy
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits neuroprotective properties without significant adverse effects. At higher doses, there may be toxic or adverse effects, which need to be carefully monitored . Understanding the dosage thresholds is crucial for its safe and effective use in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it has been found to influence the O-GlcNAc pathway, which is a metabolic sensor linking metabolism to cellular function . This interaction is vital for maintaining cellular homeostasis and energy balance.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. It is transported by specific transporters and binding proteins, which determine its localization and accumulation within cells . Understanding these transport mechanisms is essential for optimizing its therapeutic potential and minimizing any adverse effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It is primarily localized in mitochondria, where it enhances O-GlcNAcylation and improves mitochondrial homeostasis . This localization is crucial for its neuroprotective effects and its role in maintaining cellular bioenergetics.
Properties
IUPAC Name |
4-(4-methoxyphenyl)-2,5-dimethylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-8-11(12(13)15(2)14-8)9-4-6-10(16-3)7-5-9/h4-7H,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFSLXFLSQXIIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C2=CC=C(C=C2)OC)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650821 | |
Record name | 4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1015846-18-0 | |
Record name | 4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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